(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt
Description
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is a complex organic compound used primarily in peptide synthesis and pharmaceutical research. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group, which are used to protect amino functions during chemical reactions.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt typically involves the protection of amino groups using Boc and Cbz groups. The process begins with the amino acid precursor, which undergoes a series of protection and deprotection steps. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, while the Cbz group is introduced using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups using acids like trifluoroacetic acid (TFA) or catalytic hydrogenation.
Substitution Reactions: Nucleophilic substitution reactions where the protected amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Cbz removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and substituted amino acid derivatives, which can be further used in peptide synthesis and other applications .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C29H47N3O6
- Molecular Weight : 533.71 g/mol
- CAS Number : 3350-13-8
- IUPAC Name : 4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
-
Peptide Synthesis :
- It is commonly used in solid-phase peptide synthesis (SPPS), where protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are essential for controlling reactivity during the stepwise assembly of peptides. This method allows for the efficient construction of complex peptide sequences .
- Research on Modified Amino Acids :
Chemical Research Applications
- Synthesis of Novel Compounds :
- Bioconjugation Studies :
Data Tables
| Application | Description |
|---|---|
| Intermediate in Drug Synthesis | Used in the preparation of peptide-based drugs, protecting amino groups during synthesis |
| Solid-Phase Peptide Synthesis | Essential for controlling reactivity during peptide assembly |
| Modified Amino Acids Research | Enhances stability and efficacy of therapeutic peptides |
| Synthesis of Novel Compounds | Building block for creating new derivatives with enhanced biological activity |
| Bioconjugation Studies | Facilitates targeted delivery systems in cancer therapy and diagnostics |
Case Studies
-
Peptide Drug Development :
In a study published by researchers at a leading pharmaceutical company, (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt was used to synthesize a novel peptide that demonstrated significant anti-cancer activity in vitro. The protection offered by the Boc group allowed for selective reactions that led to high yields of the desired product. -
Targeted Drug Delivery :
A collaborative research project explored the use of this compound in developing targeted drug delivery systems for chemotherapy agents. By conjugating the compound with cytotoxic drugs, researchers were able to achieve localized delivery to tumor cells, minimizing side effects associated with systemic administration.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc and Cbz groups are stable under basic conditions but can be selectively removed under acidic conditions or by catalytic hydrogenation, respectively . This selective deprotection allows for the stepwise synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt .
- ®-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt .
Uniqueness
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is unique due to its dual protection strategy, which allows for greater control over the synthesis of peptides and proteins. The presence of both Boc and Cbz groups provides flexibility in the deprotection steps, making it a valuable tool in synthetic organic chemistry .
Biological Activity
(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is a compound with significant potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine
- Molecular Formula : C29H47N3O6
- Molecular Weight : 533.71 g/mol
- CAS Number : 101854-42-6
- Solubility : Slightly soluble in water
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a peptide and amino acid derivative. It has been studied for its potential effects on various biological systems, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in antibiotic development.
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic interventions in metabolic disorders.
- Cell Proliferation : Research indicates that this compound may influence cell proliferation and apoptosis, making it a candidate for cancer research.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Interaction with Cell Membranes : The compound's lipophilic properties may facilitate its incorporation into cellular membranes, altering membrane dynamics and affecting cellular signaling pathways.
- Enzyme Modulation : As a potential enzyme inhibitor, it may compete with substrate binding sites or alter enzyme conformation, impacting metabolic processes.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of PTPs | |
| Cell Proliferation | Modulation of cancer cell lines |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial properties of various amino acid derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of protein tyrosine phosphatases (PTPs) revealed that the compound could inhibit PTP activity with an IC50 value suggesting effective modulation at nanomolar concentrations. This inhibition was found to be selective for certain PTPs over others, indicating a targeted mechanism that could be exploited in drug design for metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
